molecular formula C12H21N3O10 B1280608 1-Azido-1-deoxy-b-D-lactopyranoside CAS No. 69266-16-6

1-Azido-1-deoxy-b-D-lactopyranoside

Cat. No.: B1280608
CAS No.: 69266-16-6
M. Wt: 367.31 g/mol
InChI Key: FJOYNMRZUBUGGP-DCSYEGIMSA-N
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Description

1-Azido-1-deoxy-b-D-lactopyranoside is a chemical compound with the molecular formula C12H21N3O10 and a molecular weight of 367.31 g/mol It is a derivative of lactose, where the hydroxyl group at the anomeric carbon is replaced by an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-1-deoxy-b-D-lactopyranoside can be synthesized through the azidation of 1-deoxy-1-iodo-b-D-lactopyranoside. The reaction typically involves the use of sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion replaces the iodine atom.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically stored at low temperatures (−20°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-1-deoxy-b-D-lactopyranoside primarily undergoes click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly efficient and selective, forming triazole linkages .

Common Reagents and Conditions:

    Azide-Alkyne Cycloaddition: This reaction requires a copper(I) catalyst, such as copper(I) iodide, and a reducing agent like sodium ascorbate.

Major Products:

Mechanism of Action

The primary mechanism of action of 1-Azido-1-deoxy-b-D-lactopyranoside involves its participation in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and material science.

Comparison with Similar Compounds

  • 1-Azido-1-deoxy-b-D-galactopyranoside
  • 2-Azido-2-deoxy-D-glucose
  • 6-Azido-6-deoxy-D-galactose
  • 6-Azido-6-deoxy-D-glucose

Comparison: 1-Azido-1-deoxy-b-D-lactopyranoside is unique due to its lactose-derived structure, which provides distinct reactivity and properties compared to other azido sugars. For example, 1-Azido-1-deoxy-b-D-galactopyranoside and 2-Azido-2-deoxy-D-glucose are derived from galactose and glucose, respectively, and exhibit different reactivity patterns in click chemistry reactions .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-azido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O10/c13-15-14-11-8(21)7(20)10(4(2-17)23-11)25-12-9(22)6(19)5(18)3(1-16)24-12/h3-12,16-22H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOYNMRZUBUGGP-DCSYEGIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=[N+]=[N-])CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)N=[N+]=[N-])CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472313
Record name 514012_ALDRICH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69266-16-6
Record name 514012_ALDRICH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-1-deoxy-β-D-lactopyranoside
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